molecular formula C18H27N5O3 B2972663 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 578750-37-5

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2972663
CAS No.: 578750-37-5
M. Wt: 361.446
InChI Key: BWDFMELJDICVBG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione, also known by its chemical name BI 1356 , belongs to a novel class of potent DPP-4 inhibitors . These inhibitors are structurally derived from the xanthine scaffold and have shown promise in the treatment of type 2 diabetes . BI 1356 exhibits high potency, selectivity, and long-acting properties, making it a potential candidate for once-daily treatment of diabetic patients .


Synthesis Analysis

The synthesis of BI 1356 involves systematic structural variations from the xanthine scaffold. While specific synthetic routes are not detailed here, it’s essential to understand that the compound’s design aims to inhibit dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose regulation. The successful synthesis of BI 1356 has paved the way for clinical trials and potential therapeutic applications .


Molecular Structure Analysis

The molecular formula of BI 1356 is C₂₀H₃₂N₆O₃ , with an average mass of 404.507 Da . Its monoisotopic mass is approximately 404.253601 Da . The compound’s structure includes a purine core, a quinazolin-2-ylmethyl group, and a piperidine moiety. The precise arrangement of atoms and functional groups determines its pharmacological properties .

Mechanism of Action

BI 1356 acts as a potent inhibitor of DPP-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-4, BI 1356 prolongs the action of GLP-1, leading to increased insulin secretion, reduced glucagon release, and improved glycemic control. This mechanism makes it an attractive option for managing type 2 diabetes .

Physical and Chemical Properties

  • Stability : Assessing its stability under various conditions is crucial for drug development .

Safety and Hazards

  • Drug Interactions : Assess interactions with other medications .

Future Directions

  • Combination Therapies : Investigate BI 1356 in combination with other antidiabetic agents .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-11-6-8-22(9-7-11)10-14-19-16-15(23(14)12(2)13(3)24)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDFMELJDICVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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